
Debotansine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is comprised of an anti-B cell maturation antigen (BCMA) immunoglobulin G1 humanized antibody conjugated covalently to the dibenzocyclooctyne noncleavable linker maytansinoid warhead . This compound is primarily investigated for its potential in treating multiple myeloma and other related neoplasms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Debotansine is synthesized through a multi-step process involving the conjugation of the anti-BCMA antibody to the maytansinoid warhead via the dibenzocyclooctyne linker . The reaction conditions typically involve controlled environments to ensure the stability and activity of the antibody and the warhead.
Industrial Production Methods
The industrial production of this compound involves biotechnological processes to produce the anti-BCMA antibody, followed by chemical conjugation to the maytansinoid warhead. This process requires stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Debotansine undergoes various chemical reactions, including:
Oxidation: The maytansinoid warhead can undergo oxidation reactions under specific conditions.
Reduction: The antibody component may undergo reduction reactions, affecting its structure and function.
Substitution: The linker can participate in substitution reactions, potentially altering the conjugate’s stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol can be used.
Substitution: Conditions involving nucleophilic or electrophilic reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include modified forms of the antibody-drug conjugate, which may have altered therapeutic properties .
Wissenschaftliche Forschungsanwendungen
Debotansine has several scientific research applications, including:
Chemistry: Used as a model compound to study antibody-drug conjugates and their chemical properties.
Biology: Investigated for its effects on B cell maturation and related pathways.
Medicine: Primarily researched for its potential in treating multiple myeloma and other neoplasms.
Industry: Utilized in the development of targeted cancer therapies.
Wirkmechanismus
Debotansine exerts its effects through the following mechanisms:
Molecular Targets: The anti-BCMA antibody targets the B cell maturation antigen on the surface of malignant cells.
Pathways Involved: The maytansinoid warhead disrupts microtubule function, leading to cell cycle arrest and apoptosis in targeted cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Belantamab mafodotin: Another anti-BCMA antibody-drug conjugate used in multiple myeloma treatment.
HDP-101: An anti-BCMA antibody-drug conjugate with a novel amanitin payload.
Uniqueness
Debotansine is unique due to its specific linker and warhead combination, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C69H92ClN9O17 |
|---|---|
Molekulargewicht |
1355.0 g/mol |
IUPAC-Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[5-[2-[2-[2-[2-[3-[[3-(5-ethyl-3,4,5,13-tetrazatetracyclo[13.4.0.02,6.07,12]nonadeca-1(19),2(6),3,7,9,11,15,17-octaen-13-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-methylamino]-5-oxopentanoyl]-methylamino]propanoate |
InChI |
InChI=1S/C69H92ClN9O17/c1-11-79-64-50-21-14-15-22-51(50)78(43-48-19-12-13-20-49(48)63(64)73-74-79)60(83)26-28-71-57(80)27-30-90-32-34-92-36-37-93-35-33-91-31-29-75(6)58(81)24-17-25-59(82)76(7)46(4)66(85)95-56-41-61(84)77(8)52-39-47(40-53(88-9)62(52)70)38-44(2)18-16-23-55(89-10)69(87)42-54(94-67(86)72-69)45(3)65-68(56,5)96-65/h12-16,18-23,39-40,45-46,54-56,65,87H,11,17,24-38,41-43H2,1-10H3,(H,71,80)(H,72,86)/b23-16+,44-18+/t45-,46+,54+,55-,56+,65+,68+,69+/m1/s1 |
InChI-Schlüssel |
BSJSKPDBAKVCEU-GIFSSBJDSA-N |
Isomerische SMILES |
CCN1C2=C(C3=CC=CC=C3CN(C4=CC=CC=C42)C(=O)CCNC(=O)CCOCCOCCOCCOCCN(C)C(=O)CCCC(=O)N(C)[C@@H](C)C(=O)O[C@H]5CC(=O)N(C6=C(C(=CC(=C6)C/C(=C/C=C/[C@H]([C@]7(C[C@@H]([C@H]([C@H]8[C@]5(O8)C)C)OC(=O)N7)O)OC)/C)OC)Cl)C)N=N1 |
Kanonische SMILES |
CCN1C2=C(C3=CC=CC=C3CN(C4=CC=CC=C42)C(=O)CCNC(=O)CCOCCOCCOCCOCCN(C)C(=O)CCCC(=O)N(C)C(C)C(=O)OC5CC(=O)N(C6=C(C(=CC(=C6)CC(=CC=CC(C7(CC(C(C8C5(O8)C)C)OC(=O)N7)O)OC)C)OC)Cl)C)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


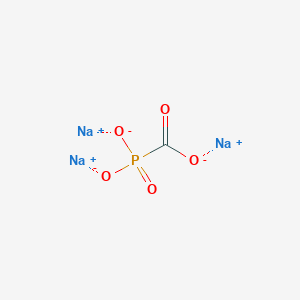
![2-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-2,4-dihydroxy-5-(3-methylbut-2-EN-1-YL)phenyl}-5,7-dihydroxy-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12428239.png)
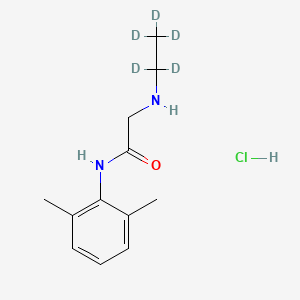
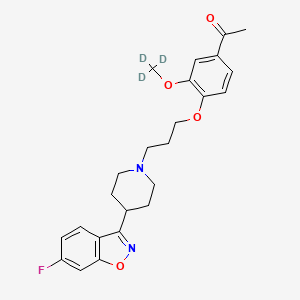

![N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide](/img/structure/B12428254.png)
![N-[5-[4-[bis(trideuteriomethyl)amino]piperidin-1-yl]pyridin-2-yl]-4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B12428257.png)
![3,6-diamino-N-{[(8Z)-15-amino-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-11-(2-imino-1,3-diazinan-4-yl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentaazacyclohexadecan-5-yl]methyl}hexanamide; sulfuric acid](/img/structure/B12428267.png)
![4-N-(2-aminophenyl)-1-N-[2-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide](/img/structure/B12428292.png)
![Fortunellin-6''-beta-D-glucopyranoside (Acacetin-7-O-[2''-O-rhamnosyl-6''-O-glucosyl]-glucoside)](/img/structure/B12428296.png)
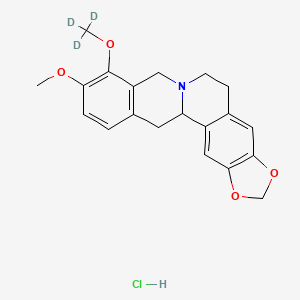

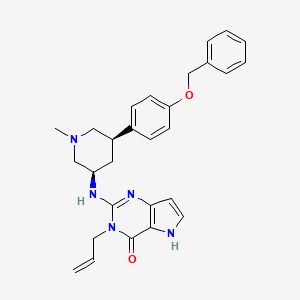
![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one](/img/structure/B12428311.png)
